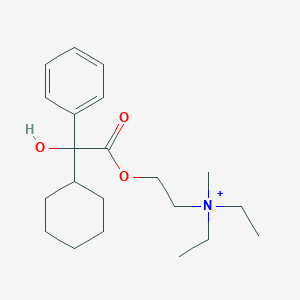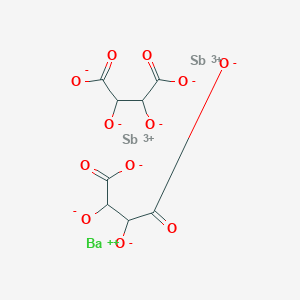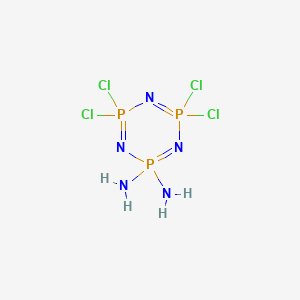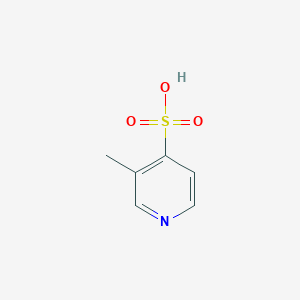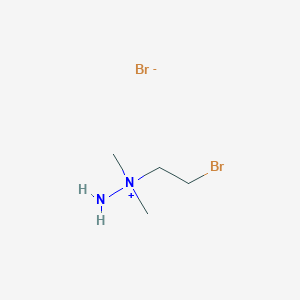
Phosphorin, 2,4,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorin, 2,4,6-triphenyl-, also known as triphenylphosphine oxide, is a chemical compound that has been widely used in chemical synthesis and as a reagent in organic chemistry. It is a white crystalline powder that is soluble in organic solvents such as benzene and chloroform. In
Wirkmechanismus
The mechanism of action of phosphorin depends on the specific reaction it is involved in. As an oxidizing agent, it can transfer an oxygen atom to a substrate, resulting in the formation of a new bond. As a reducing agent, it can donate an electron to a substrate, resulting in the reduction of a functional group. As a ligand, it can coordinate to a metal center, stabilizing the transition state and facilitating the reaction.
Biochemische Und Physiologische Effekte
Phosphorin has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphorin has several advantages as a reagent in lab experiments. It is relatively cheap and easy to obtain, and it is stable under normal laboratory conditions. It is also versatile and can be used in a wide range of reactions. However, it has some limitations as well. It can be toxic and should be handled with care. It can also be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques.
Zukünftige Richtungen
There are many possible future directions for research involving phosphorin. One area of interest is the development of new synthetic methods using phosphorin as a reagent. Another area is the investigation of its biological effects and potential therapeutic applications. Additionally, there is potential for the development of new analytical techniques using phosphorin as a probe or quencher. Finally, there is interest in exploring the use of phosphorin in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, phosphorin, 2,4,6-triphenyl-, is a versatile reagent that has been widely used in chemical synthesis and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research continues, it is likely that new applications and uses for phosphorin will be discovered.
Synthesemethoden
Phosphorin can be synthesized by the oxidation of Phosphorin, 2,4,6-triphenyl-sphine with various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and peracetic acid. The reaction usually takes place in an organic solvent such as dichloromethane or ether, and the product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphorin has been widely used in scientific research as a reagent in organic chemistry. It is commonly used as a mild oxidizing agent, a reducing agent, and a ligand in transition metal catalysis. It has also been used as a probe in NMR spectroscopy and as a fluorescence quencher in biochemistry.
Eigenschaften
CAS-Nummer |
13497-36-4 |
|---|---|
Produktname |
Phosphorin, 2,4,6-triphenyl- |
Molekularformel |
C23H17P |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,4,6-triphenylphosphinine |
InChI |
InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H |
InChI-Schlüssel |
SPVWSVYJPGRPFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
13497-36-4 |
Synonyme |
2,4,6-Triphenylphosphorin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




